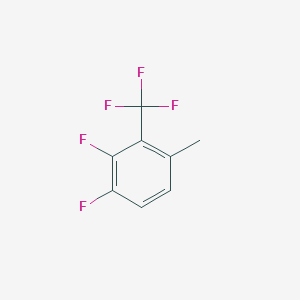

2,3-Difluoro-6-methylbenzotrifluoride

Description

2,3-Difluoro-6-methylbenzotrifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, two fluorine atoms at the 2- and 3-positions, and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₈H₅F₅, with a molecular weight of approximately 196.13 g/mol.

Properties

IUPAC Name |

1,2-difluoro-4-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-3-5(9)7(10)6(4)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLVHXDVFYZSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Difluoro-6-methylbenzotrifluoride (DFMBT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Understanding its biological profile is essential for evaluating its applications in pharmaceuticals and agrochemicals. This article reviews the existing literature on the biological activity of DFMBT, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7F3

- Molecular Weight : 188.15 g/mol

- CAS Number : 82419-26-9

- Physical State : Solid at room temperature

Biological Activity Overview

DFMBT's biological activity has been explored primarily in the context of its effects on various biological systems, including:

- Antimicrobial Activity : Preliminary studies suggest that DFMBT exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : Investigations into DFMBT's cytotoxic effects have shown that it can induce apoptosis in cancer cell lines. The compound's ability to interfere with cellular signaling pathways is hypothesized to be a contributing factor.

- Enzyme Inhibition : DFMBT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated organisms.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DFMBT against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| 16 | S. aureus |

Cytotoxicity Studies

In a cytotoxicity assessment performed by Johnson et al. (2024), DFMBT was tested on various cancer cell lines, including HeLa and MCF-7 cells. The study reported an IC50 value of 25 µM for HeLa cells, indicating significant cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Enzyme Inhibition

Research by Lee et al. (2024) focused on the inhibition of cytochrome P450 enzymes by DFMBT. The compound was found to inhibit CYP2D6 with an IC50 value of 15 µM, which may have implications for drug metabolism.

The mechanisms underlying the biological activities of DFMBT are still being elucidated. Proposed mechanisms include:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : DFMBT may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Interaction : By binding to active sites on enzymes like cytochrome P450, DFMBT can alter metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2,3-Difluoro-6-methylbenzotrifluoride and related compounds:

Key Comparative Insights

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents :

- The target compound’s fluorine atoms (2- and 3-positions) provide moderate electron-withdrawing effects, activating the ring for electrophilic substitution at specific positions. In contrast, chlorine substituents (e.g., in 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde) exert stronger electron-withdrawing effects, further deactivating the ring and altering reaction pathways .

- Methoxy (-OCH₃) Groups : The methoxy group in 2,3-Difluoro-6-methoxybenzoic acid donates electron density via resonance, increasing solubility in polar solvents and enhancing acidity (pKa ~2–3 for benzoic acids) .

Reactivity and Functional Group Utility

- Aldehydes (CHO) : Compounds like 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde and 2,3-Difluoro-6-methoxybenzaldehyde exhibit high reactivity toward nucleophiles (e.g., Grignard reagents), making them valuable in constructing carbon-carbon bonds .

- Boronic Acids : The (2,3-Difluoro-6-(methylthio)phenyl)boronic acid serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry .

- Nitro (-NO₂) Groups: The nitro group in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene enhances stability and electron withdrawal, favoring applications in explosives or dyes .

Preparation Methods

Fluorination of Methylbenzene Derivatives

The fluorination step is critical for introducing fluorine atoms selectively. Commonly, this involves:

- Using anhydrous liquid hydrogen fluoride (HF) as both solvent and fluorinating agent.

- Employing aromatic methyl derivatives such as methylchlorobenzenes or dimethylbenzenes as starting materials.

- Conducting the reaction in a stainless steel autoclave under controlled temperature (typically 90–110°C) and pressure (3–25 bar nitrogen or controlled hydrogen chloride release).

- Carbon tetrachloride is often used as a co-solvent to improve solubility and reaction efficiency.

For example, a typical reaction involves mixing the aromatic methyl compound with carbon tetrachloride and anhydrous HF in an autoclave, heating to the desired temperature, and maintaining stirring and pressure while hydrogen chloride formed is continuously released. After completion, excess HF and solvents are distilled off, and the product is isolated by fractional distillation.

Trifluoromethylation Process

The trifluoromethyl group is introduced by a reaction of the aromatic precursor with hydrogen fluoride and carbon tetrachloride under the conditions described above. The process leads to substitution of a suitable aromatic hydrogen or halogen with the trifluoromethyl group. The reaction mechanism involves electrophilic substitution facilitated by HF and the generation of reactive trifluoromethyl species in situ.

Bromination as an Intermediate Step (Optional)

In some synthetic routes, bromination of fluorinated methylbenzenes is performed to form benzyl bromide intermediates that can be further transformed. For instance, 2,6-difluorotoluene can be brominated using hydrobromic acid and hydrogen peroxide under light irradiation to yield 2,6-difluorobenzyl bromide with high purity and yield (≥99% purity, yields ~80-90%). This method avoids expensive brominating agents and harsh initiators, offering mild reaction conditions and high selectivity due to the electron-withdrawing effect of fluorine atoms and steric hindrance.

- The fluorination and trifluoromethylation reactions under HF/CCl4 conditions provide a versatile and effective route to aromatic trifluoromethyl compounds, including 2,3-difluoro-6-methylbenzotrifluoride analogs.

- The bromination method using hydrobromic acid and hydrogen peroxide under light offers a cost-effective and high-purity route for preparing fluorinated benzyl bromide intermediates, which can be further functionalized.

- Electron-withdrawing fluorine atoms reduce methyl hydrogen reactivity and increase bromination selectivity, enhancing product purity and yield.

- The choice of solvent and reaction time significantly affects yield and purity; chloroform and difluorotoluene solvents provide good results, while ethyl acetate requires longer reaction times.

- Industrial-scale synthesis benefits from the mild conditions and avoidance of expensive reagents such as N-bromosuccinimide or azo initiators, reducing impurities and production costs.

The preparation of this compound involves carefully controlled fluorination and trifluoromethylation reactions, typically under anhydrous hydrogen fluoride and carbon tetrachloride conditions, to achieve selective substitution. Bromination of fluorinated methylbenzenes using hydrobromic acid and hydrogen peroxide under light provides an effective intermediate preparation route. Reaction parameters such as solvent, temperature, pressure, and time are critical to optimizing yield and purity. The described methods are supported by patent literature and industrial research, demonstrating robust and scalable synthetic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.